molecular formula C19H22N2O5S B2961236 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-46-5

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2961236
CAS RN: 921908-46-5
M. Wt: 390.45
InChI Key: SVDFMIDIEMQRNX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a sulfonamide group attached to a benzene ring, which is substituted with a methoxy group. The sulfonamide is further substituted with a tetrahydrobenzo[b][1,4]oxazepin ring system, which is trimethylated and contains a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the benzene ring, the polarity of the sulfonamide and methoxy groups, and the steric effects of the trimethylated tetrahydrobenzo[b][1,4]oxazepin ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution, the methoxy group could participate in ether cleavage reactions, and the sulfonamide might be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility, melting point, boiling point, and other properties would depend on the intermolecular forces present in the compound .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives highlights its utility in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics make it a potent Type II photosensitizer, underscoring the importance of benzenesulfonamide derivatives in developing cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Another study synthesized new benzenesulfonamides demonstrating significant inhibition against both human cytosolic isoforms hCA I and II, suggesting potential for anti-tumor activity and as carbonic anhydrase inhibitors. This research showcases the promising role of benzenesulfonamide derivatives in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Nonlinear Optics Materials

A series of ionic stilbazolium salts with benzenesulfonates, including those with methoxy groups, have been synthesized for second-order nonlinear optics. This work, involving the successful growth of single crystals of specific stilbazolium derivatives, indicates the potential of benzenesulfonamide derivatives in the field of advanced materials, particularly for optical and electro-optical applications (Yang et al., 2005).

Antifungal and Anticancer Agents

Synthesis and evaluation of aminothiazole-paeonol derivatives, including those with benzenesulfonamide structures, have shown high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These findings highlight the diverse biological activities of benzenesulfonamide derivatives and their potential as lead compounds in developing novel anticancer agents (Tsai et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Sulfonamides, for example, are known to inhibit bacterial enzymes, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it exhibits desirable properties, such as antibacterial activity, it could be further developed and optimized .

properties

IUPAC Name

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-19(2)12-26-17-10-5-13(11-16(17)21(3)18(19)22)20-27(23,24)15-8-6-14(25-4)7-9-15/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDFMIDIEMQRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

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